3-benzyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
Description
3-benzyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones It is characterized by a chromen-2-one core structure substituted with benzyl, methyl, and phenylethoxy groups
Properties
IUPAC Name |
3-benzyl-4-methyl-7-phenacyloxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O4/c1-17-21-13-12-20(28-16-23(26)19-10-6-3-7-11-19)15-24(21)29-25(27)22(17)14-18-8-4-2-5-9-18/h2-13,15H,14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXLBMFNLOLTMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: Benzyl bromide, 4-methyl-7-hydroxy-2H-chromen-2-one, and 2-oxo-2-phenylethyl bromide.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethoxy groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-benzyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-hydroxy-2H-chromen-2-one: A precursor in the synthesis of the target compound.
3-benzyl-4-methyl-7-hydroxy-2H-chromen-2-one: An intermediate in the synthetic route.
2-oxo-2-phenylethyl bromide: Another precursor used in the synthesis.
Uniqueness
3-benzyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, methyl, and phenylethoxy groups on the chromen-2-one core makes it a versatile compound for various applications.
Biological Activity
3-benzyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, a synthetic organic compound belonging to the coumarin class, has garnered attention for its notable biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Synthesis
The compound features a chromenone core with a benzyl group and a phenylethoxy moiety. Its molecular formula is with a molecular weight of approximately 359.41 g/mol. The synthesis typically involves multi-step organic reactions, including the condensation of appropriate aldehydes with phenolic compounds followed by cyclization and functional group modifications. Optimization of reaction conditions such as temperature and solvent is crucial for maximizing yield and purity.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation pathways. In vitro studies have demonstrated its efficacy in reducing inflammatory markers in cell cultures.
2. Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies suggest that it may induce apoptosis (programmed cell death) in cancer cells through mechanisms involving the modulation of key signaling pathways. For instance, it has shown potential in inhibiting DNA gyrase, an enzyme critical for DNA replication in bacterial cells, which may translate to similar effects in cancerous cells.
3. Acetylcholinesterase Inhibition
Coumarin derivatives are known for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. Preliminary studies indicate that this compound may exhibit AChE inhibitory activity, making it a candidate for further exploration in cognitive enhancement therapies.
Table 1: Biological Activity Summary
Case Studies
- Anti-inflammatory Study : A study conducted on human cell lines demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
- Anticancer Evaluation : In vitro assays on breast cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value of approximately 10 µM, suggesting potent anticancer activity.
- Neuroprotective Effects : In a model simulating Alzheimer’s disease, the compound exhibited promising results in enhancing memory retention and reducing neuroinflammation markers.
Q & A
Q. What are the common synthetic routes for preparing 3-benzyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves functionalizing the 7-hydroxy group of the coumarin core. For example:
- Step 1 : Protection of the hydroxyl group at position 7 using benzyl or methyl groups (e.g., 4-methylcoumarin derivatives).
- Step 2 : Introduction of the 2-oxo-2-phenylethoxy moiety via nucleophilic substitution or esterification. highlights the use of EDC·HCl and DMAP as catalysts for ester bond formation in structurally similar compounds .
- Key Intermediates : 7-Hydroxy-4-methylcoumarin derivatives (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) and phenacyl bromide (2-bromo-1-phenylethanone) for the ethoxy linkage.
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer :
- Spectroscopy : H NMR and C NMR confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, carbonyl signals at ~170–175 ppm) .
- X-ray Crystallography : SHELXL () is widely used for refining crystal structures, particularly for resolving disorder in substituents like the benzyl group .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHO, expected m/z 400.1312) .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer :
- Recrystallization : Methanol or ethanol are preferred solvents due to the compound’s moderate polarity ().
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:1) resolves impurities from closely related derivatives (e.g., 4-methyl-7-alkoxycoumarins) .
Advanced Research Questions
Q. How do substituent variations (e.g., benzyl vs. phenyl groups) impact bioactivity in coumarin derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The 3-benzyl group enhances lipophilicity, potentially improving membrane permeability. shows that electron-withdrawing groups (e.g., nitro) at the phenyl ring reduce anticoagulant activity, while hydroxyl groups increase antioxidant potential .
- Biological Assays : Compare IC values in enzyme inhibition (e.g., cytochrome P450) or antioxidant assays (DPPH radical scavenging) across derivatives .
Q. What strategies optimize reaction yields for introducing the 2-oxo-2-phenylethoxy group?
- Methodological Answer :
- Catalyst Screening : DMAP (4-dimethylaminopyridine) improves esterification efficiency ().
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the hydroxyl group .
- Temperature Control : Reactions at 60–80°C minimize side products (e.g., di-substitution) .
Q. How can computational methods complement experimental data for this compound?
- Methodological Answer :
- Docking Studies : Predict binding affinities to targets like human serum albumin (HSA) using AutoDock Vina.
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to explain regioselectivity in reactions .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported bioactivity data for similar coumarins?
- Methodological Answer :
- Experimental Reproducibility : Standardize assay conditions (e.g., pH, temperature) and cell lines ( vs. 12).
- Purity Verification : Use HPLC (≥95% purity) to exclude confounding effects from impurities .
- Meta-Analysis : Compare datasets across studies (e.g., ’s anticoagulant data vs. ’s antifungal results) to identify structure-dependent trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
